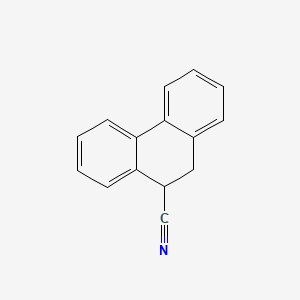

9,10-Dihydrophenanthrene-9-carbonitrile

Description

Properties

CAS No. |

56666-55-8 |

|---|---|

Molecular Formula |

C15H11N |

Molecular Weight |

205.25 g/mol |

IUPAC Name |

9,10-dihydrophenanthrene-9-carbonitrile |

InChI |

InChI=1S/C15H11N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-8,12H,9H2 |

InChI Key |

YAZIEMKGAIIMKF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=CC=CC=C2C3=CC=CC=C31)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Parameters of Phenanthrene-Based Carbonitriles

Key Findings :

- Electron-withdrawing substituents (e.g., -F) enhance π-stacking interactions in dicarbonitriles, while electron-donating groups (e.g., -OMe) weaken them .

- The dihydro core of 9,10-dihydrophenanthrene-9-carbonitrile disrupts planarity, reducing π-stacking efficiency compared to fully aromatic analogs .

Comparison with Functionalized Dihydrophenanthrene Derivatives

3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile

This derivative features dual nitriles, an amino group, and a dimethoxyphenyl substituent. Structural analysis shows:

9,10-Diphenylanthracene-2-boronic Acid

Electronic Properties: HOMO/LUMO Analysis

Table 2: Frontier Molecular Orbital Energies

Key Findings :

- Dual nitriles in phenanthrene-9,10-dicarbonitriles lower LUMO energies, enhancing electron-accepting capacity compared to monocarbonitriles .

- The dihydro core in 9,10-dihydrophenanthrene-9-carbonitrile likely increases the band gap due to reduced conjugation .

Q & A

Q. What are common synthetic routes for preparing 9,10-Dihydrophenanthrene-9-carbonitrile?

Methodological Answer: A widely used approach involves nucleophilic substitution of halogenated precursors. For example, reacting 9-bromo-9,10-dihydrophenanthrene with copper cyanide (CuCN) in a polar aprotic solvent (e.g., DMF) under reflux conditions. Reaction parameters such as solvent polarity, temperature (typically 80–120°C), and catalyst loading must be optimized to maximize yield. Purification via column chromatography or recrystallization ensures product integrity. This method is analogous to the synthesis of 9-cyanophenanthrene from 9-bromophenanthrene .

Q. What spectroscopic and analytical techniques are effective for characterizing 9,10-Dihydrophenanthrene-9-carbonitrile?

Methodological Answer:

- IR Spectroscopy : Identify the nitrile (C≡N) stretch near 2200–2250 cm⁻¹.

- GC-MS : Confirm molecular weight via the molecular ion peak (e.g., m/z 205 for C₁₅H₁₁N).

- NMR : ¹H NMR resolves dihydro protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the nitrile carbon (δ 115–120 ppm).

- Thermodynamic Data : Reference gas-phase enthalpy (ΔfH° ~250 kJ/mol) and entropy (S° ~350 J/mol·K) from calorimetry or computational models .

Q. How can researchers assess the solubility and stability of 9,10-Dihydrophenanthrene-9-carbonitrile in different solvents?

Methodological Answer: Perform solubility tests in solvents of varying polarity (e.g., hexane, DCM, DMSO) using UV-Vis spectroscopy to quantify saturation points. Stability is evaluated via accelerated degradation studies under heat (40–80°C) or light exposure, monitored by HPLC. Polar aprotic solvents like DMF enhance stability due to reduced hydrolysis risk .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize dihydrophenanthrene derivatives with multiple nitrile groups?

Methodological Answer: For derivatives like 2,4-dicarbonitriles, use a one-pot multicomponent reaction with malononitrile and aryl aldehydes. Catalysts such as DMAP (10 mol%) in ethanol at 60°C improve cyclization efficiency. Employ Design of Experiments (DoE) to analyze factors like pH, solvent, and stoichiometry. Contradictions in yields (e.g., 30–70%) often arise from steric hindrance; XRD or DFT modeling clarifies structural constraints .

Q. What strategies resolve contradictions in spectroscopic data for dihydrophenanthrene derivatives?

Methodological Answer: Discrepancies in NMR splitting patterns or IR peaks may stem from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental IR spectra with computational (DFT) predictions. Cross-validate purity via elemental analysis or high-resolution mass spectrometry (HRMS) .

Q. How do substituents on the dihydrophenanthrene core influence electronic properties and reactivity?

Methodological Answer: Electron-withdrawing groups (e.g., nitriles) decrease electron density, hindering electrophilic substitution. Use cyclic voltammetry to measure redox potentials and DFT to map frontier molecular orbitals (HOMO/LUMO). UV-Vis spectroscopy reveals bathochromic shifts in π→π* transitions for substituted derivatives. Compare with parent compound data to quantify substituent effects .

Q. What methodologies evaluate the biological activity of 9,10-Dihydrophenanthrene-9-carbonitrile derivatives?

Methodological Answer: Conduct in vitro antimicrobial assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MIC) against S. aureus and E. coli. For structure-activity relationship (SAR) studies, modify substituents (e.g., alkyl chains, halogens) and test cytotoxicity via MTT assays. Ensure compound stability in PBS (pH 7.4) during bioassays using HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.